molecular formula C9H5BrClNO B13718469 3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile

3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile

Cat. No.: B13718469
M. Wt: 258.50 g/mol
InChI Key: CKUIAVYLDDBBNZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes both bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromo-3-chlorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(4-Bromo-3-chlorophenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chlorophenylboronic acid
  • 4-Bromo-3-chlorophenylmethanone
  • 4-Bromo-3-chlorophenylamine

Uniqueness

3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl ring, along with the nitrile and ketone groups, makes this compound versatile for various synthetic and research applications.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H5BrClNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2

InChI Key

CKUIAVYLDDBBNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)Cl)Br

Origin of Product

United States

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